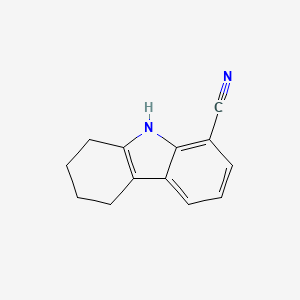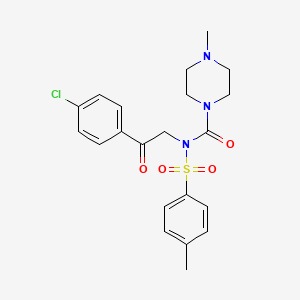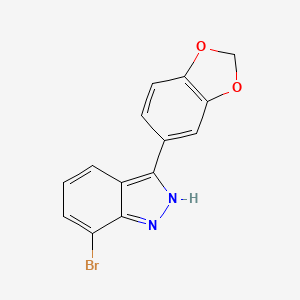
3-(2H-1,3-benzodioxol-5-yl)-7-bromo-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(2H-1,3-benzodioxol-5-yl)-7-bromo-1H-indazole” is a complex organic molecule that contains an indazole ring, a benzodioxol ring, and a bromine atom . Indazoles are a type of azole, which is a five-membered ring containing at least one nitrogen atom. Benzodioxol is a type of dioxole, which is a five-membered ring containing two oxygen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indazole and benzodioxol rings, as well as the bromine atom . The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the indazole and benzodioxol rings, as well as the bromine atom. The bromine atom, in particular, might make the compound susceptible to reactions such as nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom might increase the compound’s density and boiling point compared to similar compounds without a bromine atom .Applications De Recherche Scientifique
Pharmacological Research
3-(2H-1,3-benzodioxol-5-yl)-7-bromo-1H-indazole has shown potential in pharmacological research due to its structural similarity to compounds with known biological activities. Researchers are investigating its potential as a lead compound for developing new drugs, particularly in the areas of anti-inflammatory and analgesic agents . Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Cancer Research
This compound is being explored for its anti-cancer properties. Studies have indicated that derivatives of indazole can inhibit the growth of cancer cells by interfering with specific cellular pathways . Researchers are focusing on its ability to induce apoptosis (programmed cell death) in cancer cells, which is a crucial mechanism for cancer treatment. The bromine atom in its structure may enhance its binding affinity to certain cancer-related proteins, making it a valuable molecule in oncology research.
Neuroscience
In neuroscience, 3-(2H-1,3-benzodioxol-5-yl)-7-bromo-1H-indazole is being studied for its potential neuroprotective effects. It may help in the development of treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s . The compound’s ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress is of particular interest to researchers aiming to find new therapeutic strategies for these debilitating conditions.
Antimicrobial Research
The compound is also being investigated for its antimicrobial properties. Its structure suggests it could be effective against a range of bacterial and fungal pathogens . Researchers are examining its mechanism of action, which may involve disrupting microbial cell membranes or inhibiting key enzymes necessary for microbial survival. This makes it a potential candidate for developing new antibiotics or antifungal agents.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-7-bromo-2H-indazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O2/c15-10-3-1-2-9-13(16-17-14(9)10)8-4-5-11-12(6-8)19-7-18-11/h1-6H,7H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JACQEIHDENRFNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C4C=CC=C(C4=NN3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2H-1,3-benzodioxol-5-yl)-7-bromo-1H-indazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

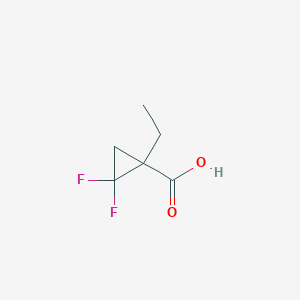
![1-(1-Adamantyl)-3-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea](/img/structure/B2411732.png)
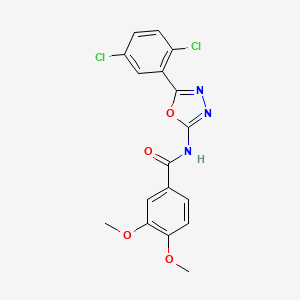
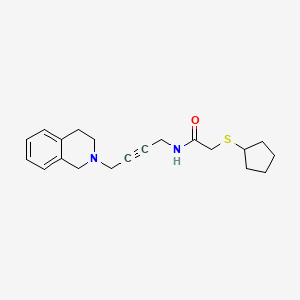
![(E)-ethyl 2-(4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2411739.png)
![(E)-N-([2,2'-bifuran]-5-ylmethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2411741.png)
![[4-[(E)-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] furan-2-carboxylate](/img/structure/B2411743.png)
![1,7-dimethyl-3-(3-methylbenzyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2411746.png)

![3-(2-(3-((benzyloxy)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2411749.png)
